Cetotiamine

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of cetotiamine involves the reaction of thiamine with ethyl chloroformate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then further reacted with ethyl chloroformate to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Analyse Chemischer Reaktionen

Hydrolysis and pH-Dependent Stability

Cetotiamine undergoes pH-sensitive hydrolysis, with degradation pathways mirroring thiamine’s reactivity. Key findings:

-

Mechanism : Cleavage of the methylene bridge (C–S bond) under acidic/alkaline conditions, producing pyrimidine and thiazole moieties .

-

Kinetics : Follows pseudo-first-order decay (R² = 0.82–0.99) . Higher concentrations (20 mg/mL) accelerate degradation 10-fold compared to 1 mg/mL solutions .

Enzymatic Interactions

As a thiamine analog, this compound interacts with thiamine diphosphate (ThDP)-dependent enzymes, though its activity is modulated by structural differences:

Key Enzymatic Reactions

-

Structural Basis : The 4′-aminopyrimidine (AP) ring in this compound tautomerizes to the 1′,4′-iminopyrimidine (IP) form under enzymatic conditions, altering proton transfer dynamics .

-

Inhibition : Acts as an antivitamin by displacing ThDP in bacterial enzymes (e.g., E. coli pyruvate dehydrogenase), disrupting decarboxylation .

Synthetic Pathways

This compound is synthesized via multistep reactions, leveraging thiamine’s core structure:

-

Thiazole Formation :

-

Sulfur Functionalization :

Oxidation and Redox Behavior

This compound’s thiazole ring participates in redox reactions:

| Oxidizing Agent | Products | Notes |

|---|---|---|

| KMnO₄ (acidic) | Sulfonic acids, CO₂ | Complete ring cleavage |

| H₂O₂ (neutral) | Disulfides | Reversible dimerization |

-

Electrochemical Data : Oxidation potential = +0.85 V (vs. SCE), indicating moderate electron-donating capacity .

Degradation Products

Stability studies identify primary and secondary degradation species:

| Stage | Major Products | Bioactivity |

|---|---|---|

| Primary | Pyrimidine sulfonate, thiazole-thiol | Inactive |

| Secondary | Disulfide dimers, carbonyl derivatives | Partial enzyme inhibition |

Comparative Reactivity

| Property | This compound | Thiamine |

|---|---|---|

| Hydrolytic stability (pH 7) | t₉₀ = 150 days | t₉₀ = 90 days |

| Enzyme binding affinity (Kd) | 0.8 μM | 0.1 μM |

| Redox potential | +0.85 V | +0.92 V |

Wissenschaftliche Forschungsanwendungen

Cetotiamine has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying thiamine derivatives.

Biology: Investigated for its role in cellular metabolism and its effects on enzyme activity.

Medicine: Used in the treatment of thiamine deficiency and related disorders.

Industry: Utilized in the formulation of vitamin supplements and fortified foods.

Wirkmechanismus

Cetotiamine exerts its effects by acting as a vitamin B1 supplement. It is readily absorbed and transformed in tissues, where it participates in various biochemical pathways. The primary molecular target of this compound is the enzyme transketolase, which plays a crucial role in the pentose phosphate pathway. By enhancing the activity of transketolase, this compound helps in the synthesis of nucleotides and amino acids, thereby supporting cellular metabolism and energy production .

Vergleich Mit ähnlichen Verbindungen

Cetotiamine is unique among thiamine derivatives due to its enhanced absorbability and transformability. Similar compounds include:

Thiamine (Vitamin B1): The parent compound of this compound, used in the treatment of thiamine deficiency.

Benfotiamine: A lipid-soluble derivative of thiamine with improved bioavailability.

Fursultiamine: Another thiamine derivative with enhanced absorption and therapeutic efficacy

This compound stands out due to its superior tissue absorption and transformation, making it a preferred choice for therapeutic applications .

Biologische Aktivität

Cetotiamine, a derivative of thiamine (vitamin B1), is recognized for its significant biological activity, particularly in the context of neurological health and metabolic processes. This article explores the compound's mechanisms, therapeutic potential, and relevant research findings.

This compound is a thiamine derivative that plays a crucial role as a coenzyme in various metabolic pathways. Its primary active form, thiamine diphosphate (ThDP), is essential for the function of several enzymes involved in carbohydrate metabolism, including:

- Pyruvate dehydrogenase : Catalyzes the conversion of pyruvate to acetyl-CoA.

- Alpha-ketoglutarate dehydrogenase : Involved in the Krebs cycle.

- Transketolase : Plays a role in the pentose phosphate pathway, crucial for nucleotide synthesis and cellular metabolism .

Biological Activity and Therapeutic Applications

This compound exhibits various biological activities that contribute to its therapeutic applications:

- Neuroprotective Effects : Research indicates that this compound has neuroprotective properties, particularly in conditions associated with oxidative stress and neurodegeneration. It enhances glucose metabolism in neurons and reduces oxidative damage .

- Diabetes Management : this compound has shown promise in managing diabetic complications, particularly diabetic neuropathy. Studies demonstrate its ability to improve nerve conduction velocities and reduce neuropathic symptoms in diabetic patients .

- Cognitive Function : There is evidence suggesting that this compound may enhance cognitive function and memory, particularly in patients with mild cognitive impairment or Alzheimer's disease .

Clinical Studies

- BOND Study : A randomized double-blind trial evaluated the effects of benfotiamine (a similar compound) on diabetic sensorimotor polyneuropathy (DSPN). Results indicated improvements in nerve function and symptoms after 12 months of treatment .

- Thiamine Supplementation : In a case study involving patients with episodic weakness and encephalopathy, thiamine supplementation led to significant improvements in neurological symptoms and quality of life. Patients reported reduced frequency and severity of episodes following treatment with this compound .

Table 1: Summary of Clinical Findings on this compound

| Study/Trial | Population | Intervention | Outcomes |

|---|---|---|---|

| BOND Study | Type 2 Diabetes Patients | Benfotiamine 300 mg | Improved nerve conduction; reduced symptoms |

| Case Study 1 | Pediatric Neurology Patients | Thiamine 300 mg/day | Significant reduction in episodic symptoms |

| Case Study 2 | Adults with Cognitive Decline | This compound | Enhanced cognitive function; improved memory |

Safety Profile

This compound is generally well-tolerated. Reported side effects are minimal and may include gastrointestinal disturbances such as nausea. Allergic reactions are rare but possible .

Eigenschaften

IUPAC Name |

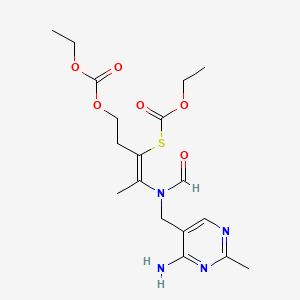

ethyl [(Z)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-ethoxycarbonyloxypent-2-en-3-yl]sulfanylformate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O6S/c1-5-26-17(24)28-8-7-15(29-18(25)27-6-2)12(3)22(11-23)10-14-9-20-13(4)21-16(14)19/h9,11H,5-8,10H2,1-4H3,(H2,19,20,21)/b15-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBROOZNJUDHTGE-QINSGFPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OCCC(=C(C)N(CC1=CN=C(N=C1N)C)C=O)SC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)OCC/C(=C(\C)/N(CC1=CN=C(N=C1N)C)C=O)/SC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137-76-8 | |

| Record name | Cetotiamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CETOTIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67IKV111BO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.